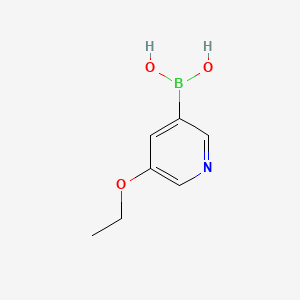

(5-Ethoxypyridin-3-yl)boronic acid

Descripción

Significance of Organoboron Compounds in Advanced Organic Synthesis

The importance of organoboron compounds in modern chemistry cannot be overstated. They are central to a variety of powerful chemical reactions that enable the efficient formation of new chemical bonds. fiveable.me

The carbon-boron (C-B) bond possesses low polarity, which contributes to the general stability of organoboron compounds, although they are susceptible to oxidation. wikipedia.org This bond's key feature is its ability to participate in transmetalation, a critical step in many cross-coupling reactions. wikipedia.orgacs.org In these reactions, the organic group attached to the boron atom is transferred to a transition metal catalyst, typically palladium, which then facilitates the formation of a new carbon-carbon bond. fiveable.meacs.org The reactivity of the C-B bond can be tuned, allowing for a wide range of chemical transformations. thieme-connect.de

Organoboron compounds offer several advantages over other organometallic reagents, including lower toxicity and greater stability, which makes them safer and easier to handle. fiveable.me They exhibit high reactivity in cross-coupling reactions while being less prone to side reactions, leading to higher efficiency and yields. fiveable.me

The methods for synthesizing organoboron compounds have evolved significantly over the years. Traditional methods often involved the use of highly reactive organometallic reagents like organolithium or Grignard reagents with boron sources. fiveable.me However, the field has seen a surge in the development of new and more efficient borylation reactions.

Transition metal-catalyzed borylation has emerged as a powerful strategy, with catalysts based on palladium, rhodium, and first-row transition metals being developed. acs.orgresearchgate.net These reactions allow for the direct conversion of various functional groups, such as those found in aryl halides, into boronic esters. acs.org More recently, metal-free catalytic borylation methods have been developed, offering a more environmentally sustainable approach. bohrium.com Additionally, borylation reactions proceeding through radical mechanisms have expanded the scope of accessible organoboronic compounds. sioc-journal.cn A significant advancement has been the development of one-shot or one-pot borylation reactions, which allow for the synthesis of complex boron-containing polycyclic aromatic compounds in a single step. oup.com

| Evolution of Borylation Reactions | Description | Key Features |

| Traditional Methods | Reaction of organolithium or Grignard reagents with boron trihalides. | Foundational but can have limitations in functional group tolerance. |

| Transition Metal-Catalyzed Borylation | Use of catalysts (e.g., Pd, Rh, Ir) to convert C-H or C-X bonds to C-B bonds. acs.org | High efficiency and functional group tolerance. rsc.orgrsc.org |

| Metal-Free Catalytic Borylation | Borylation reactions that do not require a transition metal catalyst. bohrium.com | Environmentally sustainable, avoids heavy metal contamination. bohrium.com |

| Radical Borylation | Formation of C-B bonds via radical intermediates. sioc-journal.cn | Offers unique reactivity and access to different types of organoboron compounds. sioc-journal.cn |

| One-Pot Borylation | Tandem reactions to construct complex boron-containing molecules in a single pot. oup.com | Increased efficiency and atom economy. oup.com |

Contextualization of Pyridylboronic Acids within Heterocyclic Chemistry

Pyridylboronic acids, such as (5-Ethoxypyridin-3-yl)boronic acid, are a specific class of organoboron compounds that incorporate a pyridine (B92270) ring. This feature makes them particularly important in the synthesis of molecules relevant to medicinal chemistry and materials science.

The pyridine ring is a "privileged structural motif" in drug design, appearing in a significant percentage of FDA-approved drugs. dovepress.commdpi.com Its presence can enhance a molecule's biochemical potency, metabolic stability, and permeability. dovepress.comnih.gov Pyridine-containing compounds have a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. nih.gov In materials science, pyridine derivatives are used in the development of dyes and catalysts. mdpi.com

The incorporation of a pyridine moiety into a boronic acid creates a versatile building block for introducing this important heterocycle into larger, more complex structures through reactions like the Suzuki-Miyaura cross-coupling. a2bchem.comdergipark.org.tr This allows for the synthesis of novel biheteroaryl compounds with potential biological activity. dur.ac.uk

Despite their utility, the synthesis and handling of heteroaryl boronic acids, including pyridylboronic acids, can be challenging. researchgate.net A significant issue is their instability, particularly the tendency to undergo protodeboronation, which is the cleavage of the carbon-boron bond by a proton source. nih.gov This instability can affect the stoichiometry of reactions and require the use of excess boronic acid to achieve good yields. nih.gov

Electron-deficient heteroarylboronic acids are especially prone to this decomposition. nih.gov Furthermore, many boronic acids exist as waxy solids that are difficult to purify due to the formation of cyclic trimers called boroxines. nih.gov To address these challenges, more stable derivatives of boronic acids, such as boronate esters (e.g., pinacol (B44631) esters) and N-methyliminodiacetic acid (MIDA) boronates, have been developed. acs.orgnih.govnih.gov These protected forms are often more stable to storage and handling and can release the active boronic acid under specific reaction conditions. acs.org The synthesis of specific isomers, such as 2-pyridylboronic acids, can be particularly problematic due to their inherent lability. researchgate.net

Propiedades

IUPAC Name |

(5-ethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHVOODLUQFVRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704472 | |

| Record name | (5-Ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224436-34-3 | |

| Record name | (5-Ethoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Strategic Synthetic Methodologies for 5 Ethoxypyridin 3 Yl Boronic Acid

Halogen-Metal Exchange and Borylation Approaches

The halogen-metal exchange reaction is a cornerstone in organometallic chemistry for the preparation of aryl and heteroaryl organolithium and organomagnesium reagents. arkat-usa.orgethz.ch This method is particularly effective for the synthesis of pyridinylboronic acids and is considered a reliable and cost-effective approach for large-scale preparations. arkat-usa.org The general process involves the reaction of a halopyridine with an organolithium reagent, typically at low temperatures, to form a lithiated pyridine (B92270) intermediate. This intermediate is then reacted with a trialkyl borate (B1201080), followed by hydrolysis to yield the desired boronic acid. mdpi.comorgsyn.org

Regioselective Lithium-Halogen Exchange with n-Butyllithium

The regioselectivity of the lithium-halogen exchange is a critical aspect of this methodology. In the case of dihalopyridines, the choice of the halogen atom that undergoes exchange is often predictable based on the relative reactivity of the carbon-halogen bonds (I > Br > Cl). researchgate.net For the synthesis of (5-Ethoxypyridin-3-yl)boronic acid, a common starting material would be a 3-halo-5-ethoxypyridine, such as 3-bromo-5-ethoxypyridine.

The reaction is typically carried out using n-butyllithium (n-BuLi) in an inert solvent like tetrahydrofuran (B95107) (THF) at cryogenic temperatures, often -78°C, to ensure selectivity and minimize side reactions. mdpi.comresearchgate.netresearchgate.net The use of low temperatures is crucial as it prevents the highly reactive organolithium intermediate from undergoing unwanted reactions. orgsyn.org The rate of lithium-halogen exchange is significantly faster than the reaction between n-butyllithium and other functional groups that might be present in the molecule, which allows for a high degree of chemoselectivity. orgsyn.org

The choice of solvent and temperature can significantly impact the outcome of the borylation reaction. arkat-usa.org For instance, different conditions applied to 3-bromopyridine (B30812) have been shown to yield varying results. arkat-usa.org

| Parameter | Condition | Rationale |

| Reagent | n-Butyllithium (n-BuLi) | A strong base and nucleophile that readily undergoes halogen-metal exchange. |

| Substrate | 3-Bromo-5-ethoxypyridine | The bromine at the 3-position is selectively exchanged for lithium. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous etheral solvent that is stable at low temperatures. clockss.org |

| Temperature | -78°C | Minimizes side reactions and ensures the stability of the organolithium intermediate. clockss.org |

Trapping with Triisopropyl Borate for Boronic Acid Formation

Once the 5-ethoxypyridin-3-yl)lithium intermediate is formed, it is "trapped" by an electrophilic boron source. Triisopropyl borate (B(OiPr)₃) is a commonly used reagent for this purpose. researchgate.netresearchgate.netorganic-chemistry.org The lithiated pyridine acts as a nucleophile, attacking the electron-deficient boron atom of the triisopropyl borate. This reaction forms a lithium triisopropoxyborate intermediate. nih.gov

An important consideration in this step is the potential for the initially formed organolithium reagent to react with the trialkyl borate. To circumvent this, an "in situ quench" procedure is often employed, where the organolithium reagent is added to a cooled mixture of the halopyridine and the trialkyl borate. arkat-usa.orgorgsyn.org This strategy takes advantage of the much faster rate of lithium-halogen exchange compared to the reaction of the organolithium with the borate ester, ensuring that the desired lithiated pyridine is generated and immediately reacts with the available borate. orgsyn.org

| Reagent | Role |

| (5-Ethoxypyridin-3-yl)lithium | Nucleophile |

| Triisopropyl borate | Electrophilic boron source |

Subsequent Hydrolysis for Targeted Product Isolation

The final step in the synthesis is the hydrolysis of the borate ester intermediate to yield the final this compound. This is typically achieved by quenching the reaction mixture with an aqueous acid, such as hydrochloric acid. mdpi.comorgsyn.org The acidic workup protonates the borate complex, leading to the formation of the boronic acid and isopropanol (B130326) as a byproduct. The pKa of boronic acids is generally around 9, but their tetrahedral boronate complexes have a pKa closer to 7. pharmiweb.com

The isolation of boronic acids can sometimes be challenging due to their propensity to undergo dehydration to form cyclic trimers (boroxines) or other decomposition pathways like protodeboronation. wikipedia.orgacs.org However, careful control of the workup conditions and purification methods can lead to the isolation of the desired boronic acid in good yield. organic-chemistry.org

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgacs.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. baranlab.orgacs.org For pyridine derivatives, which are π-deficient heterocycles, a directing group is often necessary to achieve efficient and selective lithiation. uwindsor.ca

Use of Lithium Diisopropylamide (LDA) for Regioselective Ortho-Lithiation

In the context of synthesizing this compound, the ethoxy group at the 5-position can potentially act as a directing group. However, the nitrogen atom of the pyridine ring itself is a powerful directing group. uwindsor.ca The use of a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred for the lithiation of pyridines to avoid nucleophilic addition to the pyridine ring, which can be a competing side reaction with alkyllithium reagents like n-BuLi. clockss.orguwindsor.ca

LDA can regioselectively deprotonate a substituted pyridine at a position ortho to a directing group. rsc.orgresearchgate.net For a 3-substituted pyridine, lithiation is directed to the 2- or 4-position. In the case of a 3,5-disubstituted pyridine, the site of lithiation would be determined by the directing ability of the substituents. The ethoxy group is a known directing group for ortho-metalation. znaturforsch.com The reaction is typically carried out in an anhydrous solvent like THF at low temperatures (-78°C) to control the reactivity of the organolithium species. clockss.orgresearchgate.net

| Parameter | Condition | Purpose |

| Base | Lithium Diisopropylamide (LDA) | Hindered, non-nucleophilic base to prevent addition to the pyridine ring. clockss.org |

| Substrate | 3-Ethoxypyridine (as a model) | The ethoxy group can direct lithiation to an adjacent position. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous ethereal solvent suitable for low-temperature reactions. clockss.org |

| Temperature | -78°C | To control reactivity and prevent side reactions. researchgate.net |

Optimization for Commercial-Scale Synthesis

For the large-scale production of pyridinylboronic acids, the halogen-metal exchange followed by borylation remains the most cost-effective and dependable method. arkat-usa.org A notable example is the gram-scale synthesis of 2-ethoxy-3-pyridylboronic acid, a related compound, which was achieved through a directed ortho-metalation reaction starting from the readily available 2-ethoxypyridine. researchgate.net This highlights the potential for scalable synthesis of ethoxypyridine boronic acid derivatives.

Palladium-Catalyzed Cross-Coupling for C-B Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and widely used method for the formation of C-B bonds, providing access to a diverse range of aryl and heteroaryl boronic esters. arkat-usa.orgbeilstein-journals.org The Miyaura borylation, which involves the cross-coupling of aryl or vinyl halides with a diboron (B99234) reagent, is a cornerstone of this approach. organic-chemistry.org

The palladium-catalyzed borylation of halopyridines using diboron reagents, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), is a highly effective method for synthesizing pyridinylboronic esters. arkat-usa.orgorganic-chemistry.org This reaction is compatible with a wide array of functional groups, making it a versatile tool in organic synthesis. beilstein-journals.orgnih.gov The resulting pinacol (B44631) esters are stable, can be purified by chromatography, and are suitable for direct use in subsequent reactions like the Suzuki-Miyaura coupling without prior hydrolysis. organic-chemistry.org

The general applicability of this method has been demonstrated in the synthesis of various arylboronates from aryl halides, with the reactions often completed in a short timeframe. beilstein-journals.org For instance, solid-state palladium-catalyzed cross-coupling of aryl halides with B₂pin₂ has been shown to afford arylboronates in high yields within 10 minutes for most substrates. beilstein-journals.org This method's utility has been further proven by its successful application in gram-scale synthesis under solvent-free conditions. beilstein-journals.org

In a specific application, (2-ethoxypyridin-3-yl)boronic acid was successfully used in a palladium-catalyzed Suzuki-Miyaura coupling reaction with 5-chloro-1-isopropyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine, demonstrating the reactivity of this class of boronic acids in forming C-C bonds. google.com

Table 1: Examples of Palladium-Catalyzed Borylation of Halopyridines

| Halopyridine Substrate | Diboron Reagent | Catalyst/Ligand | Base | Product | Reference |

| 3-Bromopyridine | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | KOAc | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | arkat-usa.org |

| 2-Chloropyridine | Bis(pinacolato)diboron | Pd(dba)₂/t-Bu-DPEphos | Et₃N | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | organic-chemistry.org |

| Aryl Halides | Bis(pinacolato)diboron | Pd(OAc)₂ | KOAc | Arylboronates | beilstein-journals.org |

This table provides representative examples and is not exhaustive.

The success of palladium-catalyzed borylation reactions is highly dependent on the choice of ligands and bases. organic-chemistry.org The ligand plays a crucial role, especially for less reactive substrates like chloropyridines. arkat-usa.org For instance, ligands such as dppf, DPEphos, and XPhos have been found to be effective in the borylation of aryl halides. beilstein-journals.org In some cases, trialkylphosphines have proven to be the most effective ligands for the borylation of alkyl halides. nih.gov

The base is also a critical component of the catalytic system. While strong bases can promote competing Suzuki coupling, weaker bases like potassium acetate (B1210297) (KOAc) and potassium phenoxide (KOPh) have been successfully employed in Miyaura borylation. organic-chemistry.org The carboxylate anion from the base can influence the transmetalation step, a key part of the catalytic cycle. organic-chemistry.org Optimization studies have shown that lipophilic bases, such as potassium 2-ethyl hexanoate, can significantly enhance reaction rates and allow for milder reaction conditions. organic-chemistry.org Interestingly, some palladium-catalyzed decarbonylative borylation reactions of aryl anhydrides can proceed efficiently even in the absence of a base. nsf.gov

A multivariate screen of palladium-based catalysts for the base-free borylation of alkenyl carboxylates identified the combination of Pd(OAc)₂ and SPhos as a highly active system. chemrxiv.org

Table 2: Influence of Ligands and Bases on Borylation Reactions

| Catalyst System | Ligand | Base | Key Finding | Reference |

| Pd(dba)₂ | t-Bu-DPEphos | Et₃N | Efficient for borylation of aryl bromides and chlorides. organic-chemistry.org | organic-chemistry.org |

| Pd(OAc)₂ | SPhos | None | Active system for base-free borylation of alkenyl carboxylates. chemrxiv.org | chemrxiv.org |

| Pd(OAc)₂ | dppf | KOAc | Standard conditions for Miyaura borylation. organic-chemistry.org | organic-chemistry.org |

| Pd(OAc)₂ | Various | Potassium 2-ethyl hexanoate | Enables milder reaction conditions and faster rates. organic-chemistry.org | organic-chemistry.org |

This table highlights key findings from optimization studies.

Transition-Metal-Free Catalytic Borylation Reactions

In recent years, there has been a growing interest in developing transition-metal-free borylation methods to avoid potential contamination of products with heavy metals. mdpi.combohrium.com These approaches often rely on the activation of diboron reagents by Lewis bases. mdpi.combohrium.com

The interaction of a diboron reagent, such as bis(pinacolato)diboron, with a Lewis base like an N-heterocyclic carbene (NHC), phosphine, or alkoxide, generates a nucleophilic boryl species. mdpi.comresearchgate.net This "ate" complex can then participate in borylation reactions. mdpi.com Pyridine derivatives themselves can act as catalysts in transition-metal-free radical borylation of haloarenes, proceeding through a pyridine-stabilized boryl radical intermediate. organic-chemistry.org Mechanistic studies have revealed the formation of a novel N-boryl pyridyl anion as a key intermediate in these reactions. jiaolei.group

The activation of Lewis base-borane complexes can also be achieved using a trityl cation, which acts as a hydride acceptor to generate a reactive borenium ion. nih.gov This electrophilic boron species can then participate in borylation reactions. nih.gov

Transition-metal-free catalytic systems have found significant application in the diboration and beta-boration of unsaturated compounds like alkynes and alkenes. mdpi.combohrium.com The Lewis base-activated diboron reagent can add across a carbon-carbon multiple bond, leading to the formation of 1,2-diborated products. bohrium.com This methodology has been successfully applied to the diboration of non-activated alkenes, alkynes, and alkynamides. bohrium.com

Furthermore, the β-boration of α,β-unsaturated compounds can be achieved without the need for a transition metal catalyst, using Lewis bases such as N-heterocyclic carbenes, other bases, and phosphines. bohrium.com These reactions provide a direct route to valuable β-borylated compounds. The use of unsymmetrical diboron reagents in these transformations allows for the regioselective introduction of two different boryl groups. mdpi.com

Radical Hydroboration and Electrochemical Borylation Methods

Radical and electrochemical borylations represent a departure from traditional transition-metal-catalyzed cross-coupling reactions. These methods often operate under mild conditions and can provide access to isomers that are difficult to obtain through conventional C-H activation strategies. manchester.ac.uk They rely on the generation of highly reactive boryl radicals or the electrochemical formation of radical intermediates to facilitate the creation of carbon-boron (C-B) bonds. rsc.orgrsc.org

The formation of a C-B bond via a radical mechanism hinges on the effective generation of a boryl radical. rsc.org This reactive intermediate can then engage with a suitable substrate, such as an activated pyridine derivative, to form the desired boronic acid or ester.

Boryl radicals are typically generated through the homolytic cleavage of a B-H or B-B bond. rsc.org Various precursors and methods have been developed to achieve this, including thermochemical, photochemical, and electrochemical strategies. rsc.org For instance, N-heterocyclic carbene (NHC)-boranes and pyridine-borane complexes can serve as precursors to boryl radicals. ustc.edu.cn The 4-dimethylaminopyridine (B28879) (DMAP)-boryl radical, generated from a DMAP-borane complex, has been successfully employed in the regioselective radical hydroboration of electron-deficient alkenes. sioc-journal.cn

In the context of synthesizing this compound, a Minisci-type reaction presents a plausible strategy. manchester.ac.uk This approach involves the generation of a nucleophilic amine-boryl radical which can then attack the electron-deficient pyridine ring. Protonation of the 5-ethoxypyridine nitrogen would render the C-3 position susceptible to radical attack. The process could be initiated by a photocatalyst, which, under light irradiation, facilitates the formation of the boryl radical from a suitable precursor like an amine-borane complex in the presence of an oxidant. manchester.ac.uk

Another established method for generating carbon-centered radicals for subsequent C-B bond formation involves the decarboxylation of redox-active esters derived from carboxylic acids. nih.govnih.govpnas.org While this is typically used for alkyl boronic acids, analogous strategies for aryl systems could be envisioned. The key step is the single electron transfer (SET) to the redox-active ester, leading to fragmentation and formation of a carbon radical, which is then trapped by a diboron reagent. nih.gov

The table below summarizes various precursors and methods for generating boryl radicals applicable to C-B bond formation.

| Boryl Radical Precursor | Generation Method | Key Features |

| N-Heterocyclic Carbene (NHC)-Boranes | Thermochemical / Photochemical | Generates NHC-boryl radicals; used in hydroboration of alkenes. rsc.orgustc.edu.cn |

| Pyridine-BH3 / DMAP-BH3 | Thermochemical / Photochemical | Forms pyridine- or DMAP-stabilized boryl radicals. sioc-journal.cnnih.gov |

| Bis(pinacolato)diboron (B₂pin₂) | Photochemical / Electrochemical / Base-Mediated | A common boron source; can form boryl radicals or react with carbon radicals. rsc.orgnih.gov |

| Amine-Borane Complexes | Photochemical (Minisci-type) | Generates nucleophilic amine-boryl radicals suitable for attacking electron-deficient heteroarenes. manchester.ac.uk |

Electrosynthesis has emerged as a powerful and sustainable tool in organic chemistry, offering an alternative to traditional methods that often require harsh reagents or expensive metal catalysts. researchgate.net Electrochemical borylation can be achieved by generating radical intermediates from various precursors, which then react with a boron source.

A prominent electrochemical strategy involves the conversion of carboxylic acids into their corresponding boronic esters. nih.govpnas.orgchemrxiv.orgnih.gov This method typically involves converting the carboxylic acid (e.g., 5-ethoxynicotinic acid) into a redox-active ester. In an undivided electrochemical cell with inexpensive carbon electrodes, this ester can be reduced to generate a carbon-centered radical. This radical is then trapped by a diboron reagent, such as bis(catecholato)diboron (B79384) (B₂cat₂), to form the C-B bond. nih.gov The addition of a Lewis basic solvent like N,N-dimethylformamide (DMF) is often crucial, as it can form an adduct with the diboron reagent, facilitating the trapping of the radical. nih.gov

Alternatively, aryl halides can serve as precursors. Electrochemical reduction of an aryl halide (e.g., 3-bromo-5-ethoxypyridine) can generate an aryl radical, which is subsequently trapped by a diboron reagent. researchgate.net This approach avoids the need for stoichiometric organometallic reagents and often proceeds under mild, ambient conditions.

Recent developments have also demonstrated the electrochemical hydroboration of olefins and the stereoselective borylation of specific adducts, highlighting the growing versatility of this technique. researchgate.netrsc.org Furthermore, electrochemical methods can be used to transform boronic acids themselves. For example, manganese-promoted electrochemical selenylation allows for the conversion of boronic acids into valuable organoselenium compounds through a radical mechanism. acs.org These transformation methods underscore the utility of boronic acids as versatile synthetic intermediates, which can be accessed via green electrochemical routes.

The following table outlines key features of electrochemical borylation methods.

| Precursor | General Reaction | Key Advantages |

| Carboxylic Acids (via Redox-Active Esters) | Electrochemical reduction to a carbon radical, followed by trapping with a diboron reagent. nih.govpnas.org | Utilizes readily available starting materials; avoids transition metals; scalable. nih.gov |

| Alkyl/Aryl Halides | Electrochemical reduction to a carbon radical, followed by trapping with a diboron reagent. researchgate.net | Transition-metal-free; mild conditions; good functional group tolerance. researchgate.net |

| Morita–Baylis–Hillman Adducts | Electrochemical borylation without a metal catalyst. rsc.org | High regio- and stereoselectivity for specific substrates. rsc.org |

Iv. 5 Ethoxypyridin 3 Yl Boronic Acid in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate and Building Block for Active Pharmaceutical Ingredients (APIs)

(5-Ethoxypyridin-3-yl)boronic acid serves as a key pharmaceutical intermediate in the creation of active pharmaceutical ingredients (APIs). Pharmaceutical intermediates are chemical compounds that form the building blocks of the final API. The molecular structure of this compound, featuring a pyridine (B92270) ring with an ethoxy and a boronic acid group, makes it a valuable synthon for introducing this specific moiety into a larger molecule. Boronic acids are particularly useful for synthesizing a range of drugs, including anti-inflammatory, anti-tumor, and anti-viral agents.

The significance of boronic acids in drug discovery has grown substantially, with several boron-containing drugs having received regulatory approval. This has spurred further research into the incorporation of boronic acids into medicinal chemistry programs to potentially enhance the potency and improve the pharmacokinetic profiles of drug candidates.

Development of Bruton's Tyrosine Kinase (BTK) Inhibitors

A primary application of this compound is in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is vital for the proliferation and survival of B-cells. drugs.com Inhibiting this enzyme has become a key therapeutic strategy for various B-cell malignancies and autoimmune diseases.

This compound is utilized in the synthesis of specific scaffolds for BTK inhibitors. For instance, it has been used in the preparation of compounds such as 1-[3-(6-tert-butyl-8-fluoro-1-oxa-1H-benzo[d]imidazol-2-yl)-2-hydroxymethyl-phenyl]-6-(6-ethoxypyridin-3-yl)-1H-pyrazolo[2,3-b]pyridine-3-carboxamide, a known BTK inhibitor. guidechem.com The synthesis of such complex molecules often involves coupling reactions where the boronic acid group plays a critical role in forming new carbon-carbon bonds. The development of various generations of BTK inhibitors, including covalent irreversible, covalent reversible, and non-covalent reversible inhibitors, highlights the ongoing efforts to refine their efficacy and safety profiles. nih.gov

BTK is integral to the function of B-cells, which play a central role in the immune system. Mutations in the BTK gene can lead to X-linked agammaglobulinemia (XLA), a primary immunodeficiency disease. guidechem.commdpi.com The study of BTK and its inhibitors, therefore, has significant implications for understanding and potentially treating immunodeficiency conditions.

Furthermore, BTK is involved in inflammatory pathways. mountsinai.org BTK inhibitors can suppress B-cell receptor and myeloid fragment crystallizable receptor-mediated signaling, thereby inhibiting B-cell activation and cytokine production. nih.gov This mechanism makes BTK inhibitors a promising therapeutic approach for a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. nih.govmdpi.comnih.gov Research has shown that BTK inhibitors can reduce inflammation in cells of patients with primary immunodeficiency diseases. mountsinai.org

BTK inhibitors have become a standard of care for several B-cell malignancies. ashpublications.org These cancers, which include chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenstrom macroglobulinemia, rely on the B-cell receptor signaling pathway for the growth and survival of malignant cells. drugs.comoncnursingnews.com By blocking BTK, these inhibitors can induce the death of cancer cells. drugs.com The development of first and second-generation BTK inhibitors has significantly improved the management of these diseases. nih.gov

| Disease | Role of BTK | Therapeutic Potential of BTK Inhibitors |

| Immunodeficiency (e.g., XLA) | Essential for B-cell development and function. guidechem.commdpi.com | Potential to modulate immune responses. mountsinai.org |

| Inflammatory Conditions (e.g., Rheumatoid Arthritis) | Involved in inflammatory pathways and cytokine production. mountsinai.orgnih.gov | Reduce inflammation and disease activity. mdpi.comnih.gov |

| B-Cell Lymphomas and Leukemias (e.g., CLL, MCL) | Crucial for the proliferation and survival of malignant B-cells. drugs.comoncnursingnews.com | Inhibit cancer cell growth and induce apoptosis. drugs.com |

Design and Synthesis of Bioactive Compounds with Potential Therapeutic Effects

The utility of this compound extends beyond BTK inhibitors to the broader design and synthesis of other bioactive compounds. Boronic acids are considered privileged structures in medicinal chemistry due to their ability to form reversible covalent bonds with biological targets, potentially leading to enhanced potency and selectivity. nih.govbohrium.com The incorporation of the (5-ethoxypyridin-3-yl) moiety can influence the pharmacological properties of a molecule, such as its solubility, metabolic stability, and target-binding affinity. The ongoing exploration of boronic acid derivatives in drug discovery continues to yield novel compounds with potential therapeutic effects across various disease areas. mdpi.comnih.gov

Applications in Agrochemical and Materials Science Research

While the primary focus of this compound has been in medicinal chemistry, boronic acids, in general, have found applications in other scientific domains. In agrochemical research, boron-containing compounds have been investigated for their potential as fungicides and plant growth promoters. nih.gov Boron is an essential micronutrient for plants, and certain boronic acid derivatives have shown promise in protecting crops. nih.gov

In materials science, the unique chemical properties of boronic acids make them useful in the development of sensors, polymers, and other advanced materials. Their ability to form reversible covalent bonds with diols is particularly valuable for creating materials that can respond to specific stimuli. While specific applications of this compound in these fields are not as extensively documented as in medicinal chemistry, the broader utility of boronic acids suggests potential for its future use in these areas.

V. Advanced Spectroscopic and Computational Analysis of 5 Ethoxypyridin 3 Yl Boronic Acid

Structural Elucidation and Characterization using X-Ray Crystallography

While a specific single-crystal X-ray diffraction analysis for (5-Ethoxypyridin-3-yl)boronic acid is not extensively detailed in the reviewed literature, the structural characteristics of heterocyclic boronic acids are well-documented. wiley-vch.denih.gov Generally, boronic acids are trivalent boron compounds with a trigonal planar geometry around the sp2-hybridized boron atom. wiley-vch.de

In the solid state, arylboronic acids, including heterocyclic variants, typically form dimeric structures through hydrogen bonding between the hydroxyl groups of the boronic acid moieties. wiley-vch.denih.gov For instance, the crystal structure of phenylboronic acid reveals two distinct molecules in the asymmetric unit, linked by a pair of O–H···O hydrogen bonds. wiley-vch.de This dimerization is a common and energetically favorable motif. nih.gov These dimeric units are further connected to neighboring units, forming extensive hydrogen-bonded networks that create layered supramolecular architectures. wiley-vch.denih.gov

In heterocyclic boronic acids, such as pyrimidine (B1678525) derivatives, the boronic acid group often adopts a syn-anti conformation and is nearly coplanar with the aromatic ring. nih.gov The nitrogen atoms within the heterocyclic ring can also participate in lateral hydrogen-bonding interactions, further influencing the crystal packing. nih.gov It is expected that this compound would exhibit similar structural features, including a planar arrangement of the pyridine (B92270) ring and the C-B(OH)2 group, and would likely form hydrogen-bonded dimers in its crystalline state.

Table 1: General Crystallographic Features of Heterocyclic Boronic Acids

| Feature | Description | Probable Feature in this compound |

|---|---|---|

| Boron Geometry | Trigonal planar (sp2 hybridized) | Trigonal planar |

| Primary Interaction | Intermolecular O-H···O hydrogen bonds | Formation of centrosymmetric dimers |

| Conformation | Boronic acid group is often coplanar with the aromatic ring | Pyridine ring and B(OH)2 group are likely coplanar |

| Supramolecular Structure | Formation of extended 2D or 3D networks through hydrogen bonding | Layered structures stabilized by hydrogen bonds and potential π-π stacking |

| Role of Heteroatoms | Ring nitrogen atoms can act as hydrogen bond acceptors | The pyridine nitrogen may participate in intermolecular hydrogen bonding |

Spectroscopic Investigations (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for confirming the identity and purity of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum would show distinct signals for the protons on the pyridine ring, the ethyl group (a quartet for the -CH2- and a triplet for the -CH3), and a broad signal for the hydroxyl protons of the boronic acid group. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the 3,5-disubstituted pyridine ring.

¹³C NMR: This provides information on the carbon skeleton. Signals corresponding to the five distinct carbon atoms of the pyridine ring, the two carbons of the ethoxy group, would be observed. The carbon atom attached to the boron atom typically appears in a specific region of the spectrum.

¹¹B NMR: As a quadrupolar nucleus, ¹¹B is NMR-active and provides direct information about the electronic environment of the boron atom. nih.gov For a trigonal planar boronic acid, a characteristic chemical shift is expected. This technique is also highly sensitive to changes in coordination and pH, making it useful for studying interactions with diols or other binding partners. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the precise molecular weight of the compound, confirming its elemental composition. rsc.org The expected molecular formula for this compound is C7H10BNO3, with a corresponding molecular weight of approximately 166.97 g/mol . bldpharm.com

Table 2: Expected Spectroscopic Data for this compound

| Technique | Data Type | Expected Observations |

|---|---|---|

| ¹H NMR | Chemical Shifts (ppm) | Signals for pyridine ring protons, a quartet and triplet for the ethoxy group, and a broad singlet for B(OH)₂ protons. |

| ¹³C NMR | Chemical Shifts (ppm) | Signals for 5 aromatic carbons and 2 aliphatic carbons of the ethoxy group. |

| ¹¹B NMR | Chemical Shift (ppm) | A single, relatively broad signal characteristic of a trigonal boronic acid. |

| HRMS (ESI) | m/z | A peak corresponding to [M+H]⁺ or [M-H]⁻ confirming the molecular weight and formula. |

Theoretical and Computational Studies

Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules like this compound at an electronic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, stability, and reactivity of molecules. For boronic acids, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles. researchgate.net

Analyze Reaction Mechanisms: Map the potential energy surface for chemical reactions, such as the Suzuki-Miyaura coupling. This involves calculating the energies of reactants, transition states, and products to elucidate the reaction pathway and determine activation barriers. researchgate.netresearchgate.net

Evaluate Molecular Stability: Calculate thermodynamic properties and analyze frontier molecular orbitals (HOMO and LUMO) to understand the molecule's kinetic stability and electronic characteristics. researchgate.net

The structural motifs present in this compound make it a candidate for interaction with biological macromolecules, particularly enzymes. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. dntb.gov.ua

Docking studies can:

Identify Potential Binding Sites: Determine how the molecule fits into the active site of a target protein.

Predict Binding Affinity: Estimate the strength of the interaction between the ligand and the protein.

Elucidate Interaction Modes: Visualize the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netmdpi.com

For this compound, docking studies could be used to explore its potential as an inhibitor of enzymes where boronic acids are known to be active, such as serine proteases or the proteasome. researchgate.net

Computational models can predict the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic properties derived from DFT calculations, such as atomic charges, electrostatic potential maps, and frontier orbital densities, researchers can forecast how the molecule will behave. nih.gov

These computational predictions can guide experimental design by:

Identifying Reactive Sites: The distribution of electron density can indicate which atoms are most susceptible to electrophilic or nucleophilic attack.

Explaining Regioselectivity: In reactions with multiple possible outcomes, computational analysis can help explain why one product is formed preferentially over others by comparing the activation energies of competing reaction pathways. researchgate.netnih.gov

This predictive power is invaluable for optimizing reaction conditions and designing new synthetic routes involving this compound.

Vi. Stability and Handling Considerations for 5 Ethoxypyridin 3 Yl Boronic Acid in Research

Factors Influencing Protodeboronation in Pyridylboronic Acids

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant decomposition pathway for many organoboronic acids. ed.ac.uk The susceptibility of pyridylboronic acids to this process is highly dependent on the position of the boronic acid group on the pyridine (B92270) ring, the pH of the medium, and the nature of other substituents on the ring. ed.ac.ukechemi.com

Research has shown that 3- and 4-pyridylboronic acids are considerably more stable than their 2-pyridyl counterparts. bldpharm.com Studies indicate that 3- and 4-pyridylboronic acids undergo very slow protodeboronation, with half-lives greater than one week even under heating at 70°C and basic conditions (pH 12). bldpharm.comechemi.comfishersci.ie In stark contrast, 2-pyridylboronic acids can decompose rapidly, with half-lives as short as 25-50 seconds under neutral pH at the same temperature. bldpharm.comechemi.comfishersci.ie This marked difference in stability is attributed to the mechanism of decomposition, which for 2-pyridyl boronic acids proceeds through a zwitterionic intermediate that is more readily formed compared to the 3- or 4-pyridyl isomers. echemi.com For (5-Ethoxypyridin-3-yl)boronic acid, the boronic acid moiety is at the 3-position, which inherently confers greater stability against protodeboronation compared to 2-pyridyl analogs. bldpharm.comnih.gov

The pH of the reaction medium is a critical factor. The rate of protodeboronation for pyridylboronic acids is pH-dependent. echemi.comfishersci.ie For the highly unstable 2-pyridylboronic acids, the maximum rate of decomposition is observed in the pH range of 4 to 8. echemi.com Outside of this range, at higher or lower pH, the rate of protodeboronation is attenuated. echemi.com While 3-pyridylboronic acids are generally stable, their stability can also be influenced by pH, although to a lesser extent than the 2-pyridyl isomers.

Substituents on the pyridine ring also play a role. Electron-withdrawing groups can influence the rate of protodeboronation. ed.ac.uk In the case of this compound, the ethoxy group at the 5-position is an electron-donating group, which can influence the electronic properties of the pyridine ring and, consequently, its reactivity and stability.

| Factor | Influence on Protodeboronation of Pyridylboronic Acids | Relevance to this compound |

| Position of Boronic Acid | 2-pyridyl isomers are highly susceptible to rapid protodeboronation. 3- and 4-pyridyl isomers are significantly more stable. echemi.combldpharm.comechemi.comfishersci.ie | The boronic acid group is at the 3-position, conferring high intrinsic stability. bldpharm.comnih.gov |

| pH of the Medium | The rate of protodeboronation is pH-dependent, with 2-pyridyl isomers being most unstable at pH 4-8. echemi.com | While generally stable, extreme pH conditions should be considered during reactions and storage. |

| Substituents | Electron-withdrawing groups can affect the rate of protodeboronation. ed.ac.uk | The electron-donating 5-ethoxy group influences the electronic character of the pyridine ring. |

Strategies for Enhanced Stability in Storage and Reaction Conditions

To ensure the long-term viability and reactivity of this compound, specific storage and handling protocols are recommended. These strategies aim to minimize exposure to conditions that promote decomposition.

For storage, it is advisable to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area. echemi.comfishersci.ie Some suppliers recommend long-term storage at -20°C to maximize shelf life. ljmu.ac.uk Handling should be conducted under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and air, which can contribute to degradation. dur.ac.uk

A common strategy to enhance the stability of boronic acids during reactions is their conversion to boronate esters, such as pinacol (B44631) esters. researchgate.net These esters are generally more stable towards protodeboronation and can be used in "slow release" strategies where the active boronic acid is generated in situ during the reaction. ed.ac.uk The pinacol ester of this compound is commercially available and is described as being stable under recommended storage conditions, which include protection from light. fishersci.ie

Another approach to mitigate protodeboronation during cross-coupling reactions is the use of additives. For certain unstable pyridylboronic acids, Lewis acid additives like copper and zinc salts have been shown to attenuate the rate of decomposition. bldpharm.comechemi.comfishersci.ie Careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, can also help to favor the desired coupling reaction over the undesired protodeboronation. ed.ac.uk

| Strategy | Description | Application to this compound |

| Proper Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. echemi.comfishersci.ie Long-term storage at -20°C is recommended. ljmu.ac.uk | Essential for maintaining the integrity of the compound over time. |

| Inert Atmosphere | Handle under an inert gas (e.g., argon, nitrogen) to minimize exposure to moisture and air. dur.ac.uk | Important during weighing, transfer, and setting up reactions. |

| Formation of Boronate Esters | Conversion to more stable esters, like pinacol esters, which can act as slow-release sources of the boronic acid. ed.ac.ukresearchgate.net | The pinacol ester is a stable, commercially available alternative. fishersci.ie |

| Reaction Optimization | Careful selection of catalysts, bases, solvents, and potential use of additives to favor cross-coupling over protodeboronation. ed.ac.uk | General good practice for all Suzuki-Miyaura reactions involving this compound. |

Purification and Isolation Methodologies

The purification of this compound and its derivatives is essential to remove impurities that may have formed during synthesis or storage. Several general techniques are applicable to boronic acids.

Recrystallization is a common method for purifying solid boronic acids. The choice of solvent is critical and may require some experimentation. Solvents such as benzene, dichloroethane, and ethyl acetate (B1210297) have been used for recrystallizing other boronic acids. wipo.int

Acid-base extraction is another effective purification strategy. The crude boronic acid can be treated with a base to form a salt, which can then be separated from non-acidic impurities by solvent extraction. Subsequent acidification of the aqueous layer regenerates the pure boronic acid, which can then be isolated. wiley-vch.de

Column chromatography on silica (B1680970) gel is frequently used to purify the products of reactions involving this compound. wiley-vch.de While direct purification of the boronic acid itself by silica gel chromatography can sometimes be challenging due to its polarity, it is a viable option. Eluent systems such as ethyl acetate/hexanes and dichloromethane/ethyl acetate have been employed in the purification of related compounds. wiley-vch.debiorxiv.org For more polar boronic acids, the use of acetone (B3395972) or methanol (B129727) in the eluent mixture has been suggested. wipo.int In some instances, reverse-phase chromatography on C18-functionalized silica has been used for the purification of related boronic acid derivatives. google.com

In published experimental procedures where this compound is used as a reagent, the resulting products are often purified by flash chromatography on silica gel. google.com This indicates that the impurities and byproducts associated with its reactions are amenable to standard chromatographic separation techniques.

| Method | Description | Examples/Considerations |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. wipo.int | Solvent selection is key; benzene, dichloroethane, and ethyl acetate are potential options. wipo.int |

| Acid-Base Extraction | Separation based on the acidic nature of the boronic acid group by forming a water-soluble salt with a base. wiley-vch.de | The crude material is dissolved, treated with a base, washed with an organic solvent, and then re-acidified to precipitate the pure boronic acid. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Commonly used for products derived from this compound using silica gel with ethyl acetate/hexanes or DCM/EtOAc eluents. wiley-vch.debiorxiv.orggoogle.com Reverse-phase chromatography is an alternative for polar compounds. google.com |

Vii. Future Directions and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of pyridylboronic acids, including (5-Ethoxypyridin-3-yl)boronic acid, is increasingly benefiting from the principles of green chemistry. Future research will likely focus on developing more sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. One promising avenue is the refinement of catalytic systems for the borylation of functionalized pyridines. While palladium-catalyzed cross-coupling reactions are common, the development of catalysts based on more abundant and less toxic metals is an active area of research. Furthermore, the use of greener solvents, such as water or bio-derived solvents, in conjunction with recyclable catalysts, like sulfonic acid-functionalized nano zeolites, presents an opportunity to significantly improve the environmental footprint of the synthesis of these valuable compounds rsc.org. The application of flow chemistry and microwave-assisted synthesis are also anticipated to contribute to more efficient and scalable green synthetic protocols.

Expanded Applications in Diverse Catalytic Transformations

Beyond its established role in Suzuki-Miyaura cross-coupling reactions, this compound is a candidate for a broader range of catalytic transformations. Its unique electronic properties, conferred by the ethoxy and pyridinyl groups, can be exploited in other metal-catalyzed reactions. For instance, its use in rhodium- or copper-catalyzed reactions for the formation of C-N and C-O bonds is an area ripe for exploration. The ability of pyridylboronic acids to participate in palladium-catalyzed cross-coupling reactions with heteroaryl halides bearing primary amine groups without the need for protecting groups highlights their versatility in synthesizing highly substituted bipyridines and other complex heterocyclic structures nih.gov. Research into the development of novel ligands that can modulate the reactivity of the boronic acid in these transformations will be crucial.

| Catalyst System | Reactant A | Reactant B | Product | Potential Application of this compound |

| Palladium(0) complexes | Aryl/Heteroaryl Halide | This compound | Biaryl/Heterobiaryl compound | Synthesis of pharmaceuticals, agrochemicals, and materials. |

| Copper(I/II) salts | Amine or Alcohol | This compound | Aryl Amine or Aryl Ether | Formation of C-N and C-O bonds in organic synthesis. |

| Rhodium(I) complexes | Alkene or Alkyne | This compound | Arylated Alkene or Alkyne | Functionalization of unsaturated hydrocarbons. |

Novel Applications in Chemical Biology and Diagnostics

The inherent ability of boronic acids to reversibly bind with cis-diols makes this compound a compelling candidate for applications in chemical biology and diagnostics. This interaction can be harnessed for the development of sensors and probes for biologically important diol-containing molecules such as saccharides, glycoproteins, and ribonucleic acids nih.gov. The ethoxy group on the pyridine (B92270) ring can be modified to tune the binding affinity and selectivity, while the pyridine nitrogen offers a site for conjugation to signaling moieties like fluorophores or redox-active labels. Pyridinylboronic acid-functionalized materials have demonstrated the ability to selectively enrich and separate cis-diol-containing biomolecules, even at acidic pH, which is advantageous for analyzing biological samples like urine nih.gov. This opens up possibilities for creating novel diagnostic tools for diseases associated with altered glycosylation patterns.

| Application Area | Target Biomolecule | Principle of Detection | Potential Role of this compound |

| Biosensing | Glucose, Fructose, other Saccharides | Reversible covalent binding leading to a detectable signal change (e.g., fluorescence, electrochemical). | As the recognition element in a sensor for monitoring blood glucose or other sugar levels. |

| Glycoprotein Analysis | Glycoproteins on cell surfaces | Boronate affinity chromatography for enrichment and separation. | To capture and identify specific glycoproteins as disease biomarkers. |

| RNA Detection | Ribonucleic acids | Binding to the ribose sugar backbone. | Development of probes for imaging RNA localization and transport in living cells. |

Integration with High-Throughput Synthesis and Screening

The structural motif of this compound makes it an ideal building block for the generation of large and diverse compound libraries for high-throughput screening (HTS) in drug discovery nih.govnih.gov. Automated synthesis platforms can be employed to rapidly generate a multitude of derivatives by varying substituents on the pyridine ring or by using the boronic acid as a handle for a wide array of cross-coupling reactions rsc.org. These libraries can then be screened against a vast number of biological targets to identify novel hit compounds. The integration of high-throughput synthesis with in-situ screening methodologies, where the biological assay is performed directly in the reaction mixture, can further accelerate the discovery process. The physicochemical properties of this compound derivatives can be computationally modeled to design focused libraries with improved drug-like characteristics, enhancing the efficiency of the screening campaigns.

Q & A

Q. What are the critical parameters for synthesizing (5-Ethoxypyridin-3-yl)boronic acid, and how do reaction conditions influence yield?

The synthesis of pyridinyl boronic acids like this compound requires precise control of reaction parameters. Key considerations include:

- Temperature and inert atmosphere : Elevated temperatures can accelerate side reactions, while an inert gas (e.g., nitrogen or argon) prevents oxidation of the boronic acid group .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura coupling, a common method for introducing boronic acid groups. Catalyst purity and ligand choice directly affect coupling efficiency .

- Purification : Column chromatography or recrystallization under acidic conditions can isolate the product while removing unreacted starting materials or Pd residues .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with the boronic acid proton typically appearing as a broad peak at δ ~6–8 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., at 254 nm) quantifies purity and identifies polar impurities .

- LC-MS/MS : For trace impurity analysis (e.g., genotoxic boronic acids), triple-quadrupole LC-MS/MS in MRM mode achieves sensitivity down to 1 ppm, essential for pharmaceutical intermediates .

Q. How does the ethoxy substituent on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

The ethoxy group at the 5-position of the pyridine ring acts as an electron-donating group, enhancing the electron density of the aromatic system. This can:

- Increase oxidative addition efficiency in Suzuki-Miyaura couplings by stabilizing Pd intermediates.

- Modulate steric effects , potentially reducing unwanted side reactions with bulky coupling partners .

Advanced Research Questions

Q. How can researchers resolve contradictions in glycoprotein binding data involving boronic acid-functionalized surfaces?

Discrepancies in binding affinity often arise from secondary interactions (e.g., hydrophobic or electrostatic forces). Methodological strategies include:

- Buffer optimization : Adjusting ionic strength or pH (e.g., using borate buffer at pH 8.5) minimizes non-specific interactions while preserving boronic acid-diol binding .

- Surface plasmon resonance (SPR) : Real-time monitoring of binding kinetics on AECPBA-derivatized surfaces identifies non-specific adsorption, enabling selective elution with competitive diols (e.g., sorbitol) .

Q. What experimental approaches are recommended to study the binding kinetics of this compound with diols?

- Stopped-flow fluorescence spectroscopy : Measures rapid binding events (completed within seconds) by tracking fluorescence quenching/enhancement upon diol interaction .

- pH-dependent studies : Binding affinity peaks near the pKa of the boronic acid (~8.5–9.0), as the trigonal boronic acid (reactive form) predominates under basic conditions .

- Competitive assays : Co-incubating with sugars (e.g., D-fructose vs. D-glucose) reveals selectivity trends, with kon values correlating with thermodynamic stability .

Q. How can computational methods guide the design of this compound derivatives for targeted therapeutic applications?

- Docking simulations : Predict interactions with enzyme active sites (e.g., proteases or glycosidases) by modeling boronic acid-diol covalent adducts .

- QSAR modeling : Relate substituent effects (e.g., ethoxy vs. methoxy groups) to bioactivity, optimizing parameters like logP or hydrogen-bonding capacity .

- Bioisostere replacement : Substitute boronic acid with carboxyl or phosphonate groups to assess binding retention while improving metabolic stability .

Q. What strategies mitigate stability issues during long-term storage of this compound?

- Lyophilization : Freeze-drying under vacuum prevents hydrolysis of the boronic acid group .

- Low-temperature storage : Store at –20°C in anhydrous solvents (e.g., THF or DMF) to avoid moisture-induced degradation .

- Stabilizer additives : Include radical scavengers (e.g., BHT) in solid-state formulations to inhibit oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.